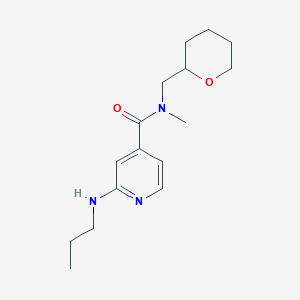
6-(3-Fluoro-4-methoxyphenyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Fluoro-4-methoxyphenyl)pyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridazine derivative that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 6-(3-Fluoro-4-methoxyphenyl)pyridazin-3-amine is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes or proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
6-(3-Fluoro-4-methoxyphenyl)pyridazin-3-amine has shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(3-Fluoro-4-methoxyphenyl)pyridazin-3-amine in lab experiments include its high purity, stability, and potential applications in various research fields. However, its limitations include its limited solubility in water and the need for further studies to understand its mechanism of action fully.
Direcciones Futuras
There are several future directions for research on 6-(3-Fluoro-4-methoxyphenyl)pyridazin-3-amine. These include further studies to understand its mechanism of action, optimization of its synthesis methods, and testing its potential applications in other research fields, such as neurology and immunology. Additionally, studies on its pharmacokinetics and toxicity are needed to determine its suitability for clinical trials.
Conclusion:
In conclusion, 6-(3-Fluoro-4-methoxyphenyl)pyridazin-3-amine is a promising chemical compound that has shown potential applications in various scientific research fields. Its synthesis methods have been optimized to achieve high yields and purity, and it has shown to have various biochemical and physiological effects. However, further studies are needed to understand its mechanism of action fully and determine its suitability for clinical trials.
Métodos De Síntesis
The synthesis of 6-(3-Fluoro-4-methoxyphenyl)pyridazin-3-amine has been achieved using different methods, including the reaction of 3-fluoro-4-methoxyaniline with ethyl acetoacetate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. These methods have been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
6-(3-Fluoro-4-methoxyphenyl)pyridazin-3-amine has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as an anticancer agent, as it has shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
6-(3-fluoro-4-methoxyphenyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-16-10-4-2-7(6-8(10)12)9-3-5-11(13)15-14-9/h2-6H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBRKNAOZQQFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-methoxyphenyl)pyridazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)


![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)